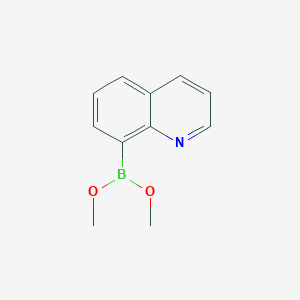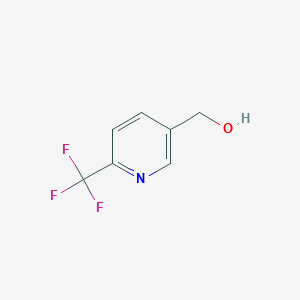![molecular formula C24H15FN2O B1307507 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B1307507.png)
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, an indole moiety, and a nitrile group, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: This step involves the synthesis of the indole ring, which can be achieved through Fischer indole synthesis or other suitable methods.
Introduction of the Formyl Group: The formyl group is introduced to the indole ring using formylation reactions, such as the Vilsmeier-Haack reaction.
Coupling with Fluorophenyl Group: The fluorophenyl group is coupled with the indole derivative using cross-coupling reactions like Suzuki or Heck coupling.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
2-(2-Fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile: shares similarities with other indole derivatives and fluorophenyl compounds.
N-(4-Fluorophenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide: is another compound with a fluorophenyl group and different functional groups.
Uniqueness
- The unique combination of the fluorophenyl, indole, and nitrile groups in this compound provides distinct chemical properties and potential applications compared to other similar compounds.
特性
分子式 |
C24H15FN2O |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H15FN2O/c25-23-7-3-1-5-21(23)18(14-26)13-17-9-11-20(12-10-17)27-15-19(16-28)22-6-2-4-8-24(22)27/h1-13,15-16H |
InChIキー |
BAZHMLSSEHJZMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CC=CC=C4F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![7-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)
![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)








